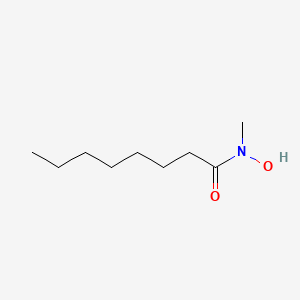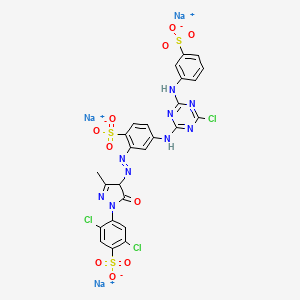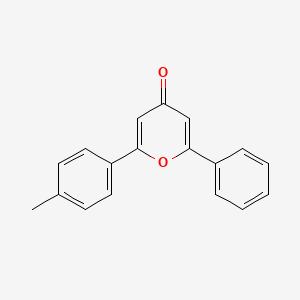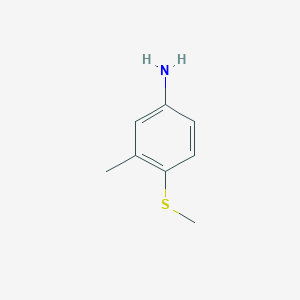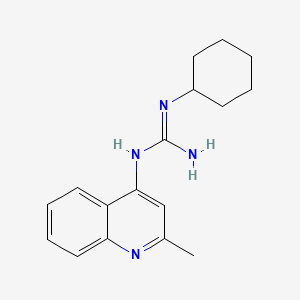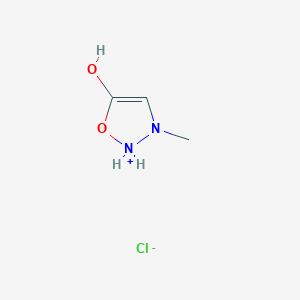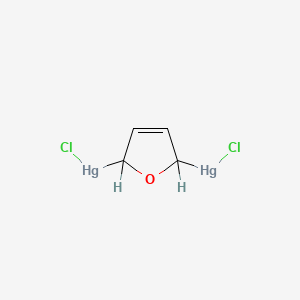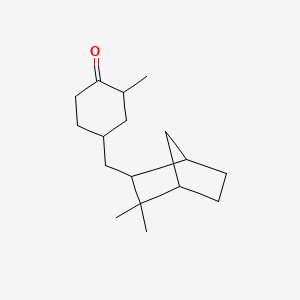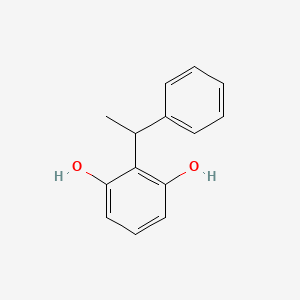
Glycine, N-(N-(4-chlorobenzoyl)-N-(4-methoxyphenyl)glycyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N-(N-(4-chlorobenzoyl)-N-(4-methoxyphenyl)glycyl)- is a synthetic compound that belongs to the class of glycine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(N-(4-chlorobenzoyl)-N-(4-methoxyphenyl)glycyl)- typically involves the reaction of glycine with 4-chlorobenzoyl chloride and 4-methoxyaniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may involve additional steps such as solvent extraction and distillation.
Chemical Reactions Analysis
Types of Reactions
Glycine, N-(N-(4-chlorobenzoyl)-N-(4-methoxyphenyl)glycyl)- can undergo various chemical reactions including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a model compound for studying reaction mechanisms.
Biology
In biological research, glycine derivatives are often studied for their potential roles in neurotransmission and as enzyme inhibitors.
Medicine
Medicinally, compounds like Glycine, N-(N-(4-chlorobenzoyl)-N-(4-methoxyphenyl)glycyl)- are investigated for their potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry
Industrially, this compound could be used in the synthesis of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of Glycine, N-(N-(4-chlorobenzoyl)-N-(4-methoxyphenyl)glycyl)- would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- Glycine, N-(N-(4-chlorobenzoyl)-N-phenylglycyl)-
- Glycine, N-(N-(4-methoxybenzoyl)-N-phenylglycyl)-
- Glycine, N-(N-(4-chlorobenzoyl)-N-(4-methoxyphenyl)alaninyl)-
Uniqueness
Glycine, N-(N-(4-chlorobenzoyl)-N-(4-methoxyphenyl)glycyl)- is unique due to the presence of both 4-chlorobenzoyl and 4-methoxyphenyl groups, which may confer distinct chemical and biological properties compared to other glycine derivatives.
Properties
CAS No. |
71455-84-0 |
|---|---|
Molecular Formula |
C18H17ClN2O5 |
Molecular Weight |
376.8 g/mol |
IUPAC Name |
2-[[2-(N-(4-chlorobenzoyl)-4-methoxyanilino)acetyl]amino]acetic acid |
InChI |
InChI=1S/C18H17ClN2O5/c1-26-15-8-6-14(7-9-15)21(11-16(22)20-10-17(23)24)18(25)12-2-4-13(19)5-3-12/h2-9H,10-11H2,1H3,(H,20,22)(H,23,24) |
InChI Key |
PYJZYZJMEMJTDG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NCC(=O)O)C(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E,E)-1,1'-[1,2-Bis(2-phenylhydrazinylidene)ethane-1,2-diyl]bis(phenyldiazene)](/img/structure/B14476741.png)
